ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate
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Overview
Description
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 7-methyl-5-nitro-1H-indole-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole core can bind to multiple receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Used in the synthesis of various bioactive compounds.
Methyl indole-5-carboxylate: A substrate for the synthesis of indigoid compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H12N2O4 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 7-methyl-5-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)10-6-8-5-9(14(16)17)4-7(2)11(8)13-10/h4-6,13H,3H2,1-2H3 |
InChI Key |
WIQRBKNAXJCWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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